Hydroxy-PEG9-t-butyl ester
Overview
Description
Hydroxy-PEG9-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Molecular Structure Analysis
The molecular formula of Hydroxy-PEG9-t-butyl ester is C25H50O12 . Its IUPAC name is tert-butyl 1-hydroxy-3,6,9,12,15,18,21,24,27-nonaoxatriacontan-30-oate .Chemical Reactions Analysis
Esters, including Hydroxy-PEG9-t-butyl ester, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, literally “splitting with water” .Physical And Chemical Properties Analysis
The molecular weight of Hydroxy-PEG9-t-butyl ester is 542.66 . It is a solid or liquid at normal shipping temperature . It is stored sealed in dry at 2-8°C .Scientific Research Applications
- Hydroxy-PEG9-t-butyl ester can be used in the development of drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which is crucial for drug delivery applications .
- The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This allows for the attachment of various therapeutic agents to the PEG molecule.
- The t-butyl protected carboxyl group can be deprotected under acidic conditions . This feature can be exploited to release the attached drug under specific conditions in the body.
- Hydroxy-PEG9-t-butyl ester can be used as a linker in chemical synthesis . The presence of the hydroxyl group and the t-butyl ester allows for a variety of chemical reactions to be performed .
- The hydrophilic PEG spacer can increase the solubility of the final product in aqueous media .
- Hydroxy-PEG9-t-butyl ester can be used in bioconjugation . Bioconjugation is the process of attaching two biomolecules together, and PEG linkers like Hydroxy-PEG9-t-butyl ester are often used in this process .
- The hydroxyl group can be used to attach to one biomolecule, while the t-butyl ester can be used to attach to another .
Drug Delivery Systems
Chemical Synthesis
Bioconjugation
- Hydroxy-PEG9-t-butyl ester can be used for surface modification . The hydrophilic PEG spacer can increase the hydrophilicity of the surface, which can be beneficial in various applications such as biomedical devices .
- The hydroxyl group and the t-butyl ester can be used to attach other molecules to the surface .
- Hydroxy-PEG9-t-butyl ester can be used in nanotechnology . The PEG spacer can be used to increase the stability and solubility of nanoparticles .
- The hydroxyl group and the t-butyl ester can be used to attach other molecules to the nanoparticles .
Surface Modification
Nanotechnology
Protein and Peptide PEGylation
- Hydroxy-PEG9-t-butyl ester can be used in the development of biomaterials . The hydrophilic PEG spacer can increase the biocompatibility of the material .
- The hydroxyl group and the t-butyl ester can be used to attach other molecules to the biomaterial .
- Hydroxy-PEG9-t-butyl ester can be used in tissue engineering . The PEG spacer can increase the biocompatibility and flexibility of the engineered tissue .
- The hydroxyl group and the t-butyl ester can be used to attach other molecules to the tissue .
- Hydroxy-PEG9-t-butyl ester can be used in diagnostic imaging . The PEG spacer can increase the solubility and stability of imaging agents .
- The hydroxyl group and the t-butyl ester can be used to attach imaging agents .
Biomaterials
Tissue Engineering
Diagnostic Imaging
Theranostics
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O12/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h26H,4-23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSKJPQJBQMEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG9-t-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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